1-(3-cyclopropyl-1H-pyrazol-5-yl)piperidin-3-amine
Beschreibung
Eigenschaften
Molekularformel |
C11H18N4 |
|---|---|
Molekulargewicht |
206.29 g/mol |
IUPAC-Name |
1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C11H18N4/c12-9-2-1-5-15(7-9)11-6-10(13-14-11)8-3-4-8/h6,8-9H,1-5,7,12H2,(H,13,14) |
InChI-Schlüssel |
VPOVNFOAVFEAPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NNC(=C2)C3CC3)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperidin-3-amine typically involves:
- Construction of the cyclopropyl-substituted pyrazole core.
- Introduction of the piperidin-3-amine substituent at the 1-position of the pyrazole ring.
- Purification and isolation of the final compound with high purity.
The key challenge lies in the selective functionalization of the pyrazole ring and the efficient coupling of the piperidin-3-amine group.
Preparation of the Cyclopropyl-Substituted Pyrazole Core
According to a synthetic protocol reported in the Journal of Medicinal Chemistry, the cyclopropyl-pyrazole core can be prepared starting from 2-cyclopropyl-3-oxo-3-(pyridin-2-yl)propanenitrile via reaction with hydrazine hydrate under reflux conditions in ethanol for 16 hours. This reaction yields 4-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine as a yellow solid after workup and purification.
| Step | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| 1 | 2-cyclopropyl-3-oxo-3-(pyridin-2-yl)propanenitrile + hydrazine hydrate in ethanol, reflux 16 h | 4-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine | ~78% crude |
The pyrazole ring is formed by cyclization of the hydrazine with the keto-nitrile precursor, introducing the cyclopropyl substituent at the 3-position of the pyrazole.
Introduction of the Piperidin-3-Amine Group
The coupling of the piperidin-3-amine moiety to the pyrazole ring generally involves nucleophilic substitution or amide bond formation strategies depending on the functional groups present on the pyrazole intermediate.
While direct alkylation of the pyrazole nitrogen with a piperidin-3-amine derivative is less common due to regioselectivity challenges, a common approach is to first prepare a halogenated or activated pyrazole intermediate (such as a chloro- or bromo-substituted pyrazole) followed by nucleophilic substitution with piperidin-3-amine.
For example, chloro-derivatives of pyrazolyl amines can be reacted with piperidine derivatives under reflux in acetonitrile to yield the corresponding amine-substituted pyrazoles.
Purification and Isolation
Final compounds are typically purified by high-performance liquid chromatography (HPLC) to achieve purity levels ≥96%. The purified products are often isolated as amorphous solids without melting point collection.
Detailed Example Synthesis (Literature-Based)
| Step No. | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyrazole core synthesis | 2-cyclopropyl-3-oxo-3-(pyridin-2-yl)propanenitrile + hydrazine hydrate, reflux in ethanol 16 h | Forms 4-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine |
| 2 | Halogenation of pyrazole amine | N-Chlorosuccinimide (NCS) in DMF at 0 °C for 0.5 h | Yields 4-chloro-3-(pyridin-2-yl)-1H-pyrazol-5-amine |
| 3 | Coupling with piperidin-3-amine | Reaction of chloro-pyrazole with piperidin-3-amine in acetonitrile, reflux 16 h | Forms this compound |
| 4 | Purification | HPLC purification | Final purity ≥96% |
Summary Table of Preparation Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-cyclopropyl-1H-pyrazol-5-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, sodium hydride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Based on the search results, here's what is known about the applications of compounds related to "1-(3-cyclopropyl-1H-pyrazol-5-yl)piperidin-3-amine":
-
1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine:
- This is an organic compound with the chemical formula and a molecular weight of 234.34 .
- It is available for order with the product code OMXX-285254-01 .
- The appearance of this compound is oil, and it should be stored at room temperature .
- Safety data is not readily available online, and an SDS (Safety Data Sheet) can be requested from American Elements .
-
Related Pyrazole Derivatives:
- Several N-(3-cyclopropyl-1H-pyrazol-5-yl) derivatives are mentioned in a patent document, indicating their potential use in various applications :
- N1-(3-cyclopropyl-1H-pyrazol-5-yl)therephthalamide .
- 3-chloro-n-(5-cyclopropyl-1h-pyrazol-3-yl)thiophene-2-carboxamide .
- n-(5-cyclopropyl-1h-pyrazol-3-yl)-2-[4-(dimethylamino)phenyl]acetamide .
- n-(5-cyclopropyl-1h-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide .
- n-(5-cyclopropyl-1h-pyrazol-3-yl)-2-oxo-2-phenylacetamide .
- n-(5-cyclopropyl-1h-pyrazol-3-yl)-2-phenylacetamide .
- n-(5-cyclopropyl-1h-pyrazol-3-yl)-2-phenylbutanamide .
- n-(5-cyclopropyl-1h-pyrazol-3-yl)-3,3-dimethylbutanamide .
- n-(5-cyclopropyl-1h-pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide .
- n-(5-cyclopropyl-1h-pyrazol-3-3-yl)-3-fluorobenzamide .
- Several N-(3-cyclopropyl-1H-pyrazol-5-yl) derivatives are mentioned in a patent document, indicating their potential use in various applications :
- 1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine:
- 3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine:
Wirkmechanismus
The mechanism of action of 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperidin-3-amine involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table compares 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperidin-3-amine with analogous compounds, highlighting structural variations, physicochemical properties, and biological activities.
Structural and Functional Analysis
Core Modifications
- Pyrazole Substitutions: The cyclopropyl group in the target compound distinguishes it from analogs like 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine (methyl substituent) and 5-amino-1-isopropyl-3-methylpyrazole (isopropyl substituent) . Cyclopropyl’s ring strain and lipophilicity may improve membrane permeability compared to bulkier alkyl groups . Derivatives such as N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3,5-dinitrobenzamide incorporate electron-withdrawing nitro groups, enhancing antimicrobial activity but reducing solubility .
Piperidine Variations
- Piperidin-3-amine vs. Piperidin-4-amine:
Heterocyclic Additions
Physicochemical Properties
- Purity and Stability: The target compound and its analogs (e.g., N2-(6-aminohexyl)-N4-(3-cyclopropyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine) are synthesized with ≥95% purity via HPLC, ensuring reliability in biological assays . Derivatives with aromatic acyl groups (e.g., 3,5-dinitrobenzamide) exhibit lower solubility due to increased molecular weight and hydrophobicity .
Molecular Weight and Lipophilicity :
- The target compound (MW 219.29) is lighter than piperidin-4-amine analogs (e.g., 234.34 g/mol for ), which may enhance blood-brain barrier penetration.
Biologische Aktivität
The compound 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperidin-3-amine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C11H18N4
- Molecular Weight: 206.29 g/mol
- CAS Number: 1706646-62-9
This compound features a piperidine ring substituted with a cyclopropyl pyrazole moiety, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to This compound . The pyrazole scaffold is known for its ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of similar compounds on several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results indicated that compounds with a pyrazole ring exhibited IC50 values in the micromolar range, demonstrating significant anticancer activity compared to standard chemotherapeutics .
Enzymatic Inhibition
The compound has also shown promise as an inhibitor of specific enzymes involved in cancer progression and metastasis. For instance, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and tumor growth.
Table 1: Enzyme Inhibition Activity of Pyrazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | COX-1 | 12.5 | |
| Compound B | COX-2 | 8.3 | |
| This compound | COX-2 | TBD | Ongoing Research |
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have been investigated for their antimicrobial activities. Research indicates that pyrazole derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
A recent study assessed the antimicrobial efficacy of several pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to or better than conventional antibiotics .
Neuropharmacological Effects
There is growing interest in the neuropharmacological effects of pyrazole derivatives, particularly their potential as anxiolytics or antidepressants. Preliminary studies suggest that these compounds may modulate neurotransmitter systems, offering therapeutic benefits in mood disorders.
Table 2: Neuropharmacological Activity of Pyrazole Derivatives
Q & A
Basic: What are the optimal synthetic routes for 1-(3-cyclopropyl-1H-pyrazol-5-yl)piperidin-3-amine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of pyrazole derivatives like this compound typically involves multi-component reactions. For example, cyclopropyl-substituted pyrazoles are synthesized via condensation of substituted hydrazines with β-keto esters or cyclopropane-containing carbonyl precursors. Piperidine ring formation may require reductive amination or nucleophilic substitution. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethers (THF) improve cyclization efficiency.
- Catalysts : Pd-mediated cross-coupling can introduce cyclopropyl groups .
- Temperature : Lower temperatures (0–25°C) favor regioselective pyrazole formation, avoiding side products .
Yield optimization (typically 60–85%) relies on stoichiometric control of amine and carbonyl precursors .
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
Conflicts in bond lengths or angles may arise from:
- Dynamic disorder : Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts.
- Twinning : Apply SHELXL’s TWIN/BASF commands for refinement .
- Electron density ambiguity : Validate with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries. Cross-reference NMR (¹H, ¹³C) and IR data to confirm functional groups .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity?
Methodological Answer:
- NMR : ¹H NMR identifies proton environments (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm; piperidine NH at δ 1.8–2.2 ppm). ¹³C NMR confirms cyclopropane carbons (δ 8–12 ppm) and pyrazole/piperidine carbons .
- HRMS : Exact mass (±5 ppm) verifies molecular formula (C₁₁H₁₇N₅).
- HPLC-PDA : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
Advanced: How do substituent variations (e.g., cyclopropyl vs. phenyl) impact biological activity?
Methodological Answer:
Comparative studies of analogs (e.g., 3-cyclopropyl vs. 3-chlorophenyl substituents) reveal:
- Lipophilicity : Cyclopropyl groups enhance membrane permeability (logP ~2.1 vs. ~2.8 for phenyl) .
- Target binding : Molecular docking (AutoDock Vina) shows cyclopropyl’s steric bulk improves fit in hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
- Metabolic stability : Cyclopropane reduces CYP450-mediated oxidation compared to aryl groups .
Basic: What are the standard protocols for assessing stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via LC-MS.
- Plasma stability : Use human plasma (37°C, 1–6h) with EDTA to inhibit esterases. Quench with acetonitrile and analyze remaining compound .
- Light/heat stability : Expose to UV (254 nm) or 40°C for 48h; track decomposition by TLC .
Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Pharmacophore mapping : Identify critical H-bond donors (piperidine NH) and hydrophobic regions (cyclopropyl) using Schrödinger’s Phase.
- MD simulations (GROMACS) : Simulate ligand-target complexes (≥100 ns) to assess binding mode stability.
- ADMET prediction : SwissADME calculates bioavailability scores; cyclopropyl groups reduce hERG inhibition risk vs. bulkier substituents .
Basic: What in vitro assays are recommended for preliminary biological screening?
Methodological Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase Glo) at 10 µM to test IC₅₀.
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48h exposure, EC₅₀ calculation).
- Membrane permeability : Caco-2 monolayers measure apparent permeability (Papp) .
Advanced: How to resolve discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
Contradictions arise from:
- Assay conditions : Standardize ATP concentrations (1 mM for kinases) and incubation times.
- Protein purity : Use SDS-PAGE (>90% purity) and confirm activity via positive controls.
- Data normalization : Apply Hill equation fitting with Prism to account for assay variability .
Basic: What are the storage and handling protocols to prevent decomposition?
Methodological Answer:
- Storage : –20°C under argon in amber vials; desiccate with silica gel to prevent hydrolysis.
- Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Lyse cells after heat shock (37–65°C) and quantify target protein via Western blot.
- BRET (Bioluminescence Resonance Energy Transfer) : Tag target proteins with NanoLuc to monitor real-time binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
